molecular formula C6H12NaO4 B12060503 Phenol, sodium salt, trihydrate

Phenol, sodium salt, trihydrate

Cat. No.: B12060503
M. Wt: 171.15 g/mol
InChI Key: BFWWCEDATVMKEW-UHFFFAOYSA-N
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Description

Significance and Research Context of Phenolic Salts in Modern Chemistry

Phenolic salts, the anionic forms of phenols, are crucial intermediates and reagents in contemporary chemistry. taylorandfrancis.com Their importance stems from the nucleophilic nature of the phenoxide ion, which readily participates in a range of chemical reactions. wikipedia.org In modern chemistry, phenolic salts are instrumental in the synthesis of a wide array of more complex molecules. noaa.govgoogle.com

The biological and clinical significance of phenolic compounds, which are often derived from or synthesized using phenolic salts, is a major driver of research in this area. ijhmr.comresearchgate.netijhmr.com These compounds are recognized for their antioxidant, anti-inflammatory, and antimicrobial properties. ijhmr.comijhmr.com The reactivity of phenolic salts allows for the structural modification of bioactive phenols to enhance their physicochemical properties, such as solubility and thermal stability. nih.gov This is particularly relevant in the development of new therapeutic agents and functional materials. nih.govnih.gov

Phenolic salts are key players in several named reactions, including the Williamson ether synthesis for the production of alkyl aryl ethers and the Kolbe-Schmitt reaction for the synthesis of salicylic (B10762653) acid, a precursor to aspirin. wikipedia.orgwikipedia.org Their ability to act as catalysts in polymerization and ring-opening reactions further broadens their utility in polymer chemistry and materials science. noaa.gov The study of phenolic salts also extends to environmental applications, such as the extraction of phenolic pollutants from industrial wastewater. taylorandfrancis.comresearchgate.net

Historical Perspectives on Phenolate (B1203915) Chemistry and Hydrate (B1144303) Forms

The history of phenolate chemistry is intrinsically linked to the discovery and study of phenol (B47542) itself. Phenol, first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge who named it "Karbolsäure" (carbolic acid), laid the foundation for the exploration of its derivatives. wikipedia.orgguidechem.com The name "phenol" was later coined by French chemist Charles Gerhardt in 1843. guidechem.comencyclopedia.com The acidic nature of the hydroxyl group in phenols, which is more pronounced than in aliphatic alcohols, was a key discovery that led to the understanding of phenolate formation. bionity.comwikipedia.org

The synthesis of phenolates, particularly sodium phenolate, became industrially significant with the development of synthetic routes to phenol beyond coal tar extraction. Early commercial processes, such as the hydrolysis of benzenesulfonic acid with a strong base, directly yielded sodium phenolate as an intermediate. wikipedia.orgwikipedia.org This compound was crucial for the burgeoning chemical industry, serving as a precursor for plastics like Bakelite, developed by Leo Baekeland in the early 20th century, which is produced through the condensation of phenol and formaldehyde (B43269). wikipedia.orgencyclopedia.com

The study of hydrate forms of salts, including sodium phenolate, has been a parallel area of development. The understanding that inorganic salts could crystallize with a specific number of water molecules was extended to organic salts. A key observation for sodium phenate was the identification of a transition point around 47°C for the crystallization of the trihydrate form from an aqueous solution. google.com This understanding of the hydrate's thermal behavior has been crucial for its purification and isolation. google.com The purification of sodium phenate often involves crystallization to separate it from inorganic byproducts, a process that relies on the controlled formation of the trihydrate. google.com

Contemporary Research Paradigms for Sodium Phenolate Trihydrate

Current research involving sodium phenolate trihydrate is multifaceted, focusing on its application as a versatile reagent in organic synthesis and the development of more efficient and environmentally benign synthetic methodologies.

One of the primary areas of contemporary research is its use as a nucleophilic reagent. google.com Sodium phenolate trihydrate is employed in the synthesis of various organic compounds, including aryl ethers and esters. wikipedia.orgchemicalbook.comchemicalbook.com Its hydrated form offers advantages in certain reaction systems, particularly in aqueous-phase reactions, due to its enhanced solubility.

Modern research also emphasizes the development of novel synthetic methods for producing sodium phenolate itself. A notable advancement is the use of solvent-free mechanochemical synthesis, such as ball-milling phenol with sodium hydride. This method offers a more environmentally friendly alternative to traditional solvent-based processes, achieving high yields without generating significant solvent waste. The anhydrous sodium phenoxide produced can then be hydrated to the trihydrate form in a controlled manner.

Furthermore, sodium phenolate trihydrate serves as a catalyst and a basic reagent in various organic transformations. google.com Its role in promoting reactions such as condensations, rearrangements, and ring-opening polymerizations continues to be an active area of investigation. noaa.govgoogle.com The compound is also utilized in the synthesis of specialized chemicals, such as trialkylphosphonium salts, which are replacements for more easily oxidized reagents. chemicalbook.comchemicalbook.com

The physicochemical properties of sodium phenolate trihydrate are also a subject of ongoing study, particularly its thermal stability and behavior in different solvent systems. researchgate.net Understanding these properties is crucial for optimizing its use in various synthetic applications and for developing new processes where it can be effectively employed.

Below are data tables summarizing key research findings and properties of sodium phenolate trihydrate.

Physicochemical Properties of Sodium Phenolate Trihydrate

Property Value Source(s)
Molecular Formula C₆H₁₁NaO₄ chemicalbook.com
Molar Mass 170.14 g/mol chemicalbook.com
Appearance Crystalline solid
Melting Point 61-64 °C chemicalbook.commerckmillipore.com

| Solubility | Soluble in water and methanol (B129727) | chemicalbook.com |

Comparison of Synthesis Methods for Sodium Phenolate

Metric Traditional Synthesis Mechanochemical Synthesis Source(s)
Reactants Phenol, Sodium Hydroxide (B78521) Phenol, Sodium Hydride
Solvent Aqueous solution Solvent-free google.com
Reaction Time 12-24 hours 8 hours
Yield Variable Near-quantitative (98-99%)

| Environmental Impact | Generates aqueous waste | Minimal waste | |

Properties

Molecular Formula

C6H12NaO4

Molecular Weight

171.15 g/mol

InChI

InChI=1S/C6H6O.Na.3H2O/c7-6-4-2-1-3-5-6;;;;/h1-5,7H;;3*1H2

InChI Key

BFWWCEDATVMKEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)O.O.O.O.[Na]

Origin of Product

United States

Synthetic Methodologies and Process Optimization for Sodium Phenolate Trihydrate

Conventional Aqueous Phase Synthesis Routes

The most established method for synthesizing sodium phenolate (B1203915) trihydrate involves the reaction of phenol (B47542) with sodium hydroxide (B78521) in an aqueous medium. This approach is favored for its simplicity and the high solubility of the resulting hydrated salt in polar solvents. quora.com

Neutralization of Phenol with Sodium Hydroxide

The fundamental reaction is a straightforward acid-base neutralization. quora.comchemistryscl.com Phenol, a weak acid, reacts with the strong base sodium hydroxide to form sodium phenolate and water. chemistryscl.comyoutube.com This exothermic reaction is typically carried out in an aqueous solution. chemistryscl.com The chemical equation for this reaction is:

C₆H₅OH + NaOH → C₆H₅ONa + H₂O chemistryscl.com

The product, sodium phenolate, is moderately basic. chemistryscl.com While phenol itself has poor solubility in water, the resulting sodium phenolate is readily soluble. chemistryscl.com

Role of Stoichiometry and Reaction Conditions

Optimizing the reaction conditions is critical for maximizing the yield and purity of sodium phenolate trihydrate. Industrial processes often employ a slight excess of sodium hydroxide, with a phenol to NaOH molar ratio of approximately 1:1.05, to counteract any loss of NaOH due to absorption of atmospheric carbon dioxide. The reaction is commonly conducted under reflux at temperatures between 80–100°C to ensure the complete deprotonation of phenol.

Purification of the crude sodium phenolate solution is essential to remove unreacted starting materials and by-products. A patented process involves concentrating the solution to at least 35% sodium phenate by weight at a temperature above 47°C. google.com Subsequent cooling to around 50°C causes the precipitation of inorganic salts, which are then filtered off. google.com Further cooling to approximately 25°C facilitates the crystallization of sodium phenolate trihydrate, which can then be isolated by centrifugation. google.com

Table 1: Key Parameters in Traditional Synthesis

ParameterOptimal RangeImpact on Yield/Purity
NaOH:Phenol Molar Ratio1.05:1Minimizes unreacted phenol.
Crystallization Temperature25–30°CMaximizes trihydrate formation.
Cooling Rate1–2°C/minPrevents co-precipitation of impurities.

Innovative Synthesis Techniques

In response to the growing demand for more efficient and environmentally friendly chemical processes, several innovative methods for synthesizing sodium phenolate trihydrate have been developed.

"One-Pot" Aqueous Phase Methodologies

A "one-pot" aqueous phase synthesis method has been developed to simplify the preparation process and reduce costs. google.com This technique involves the direct reaction of phenol and sodium hydroxide in an aqueous medium, followed by crystallization at a controlled temperature to yield the final product. google.com This approach avoids the use of toxic and expensive organic solvents, offering a more energy-efficient and environmentally benign alternative to traditional methods. google.com The reaction is typically carried out by adding phenol in batches to a 10%-70% aqueous solution of sodium hydroxide and stirring at a temperature between 0-50°C for 0.5-4 hours. google.com Crystallization is then induced at 25-30°C to obtain the white solid sodium phenolate. google.com

Solid-State Synthesis Approaches, including Mechanochemical Methods

A solvent-free, solid-state mechanochemical method offers a significant green advantage by eliminating the need for solvents. This technique involves the ball-milling of phenol with sodium hydride (NaH) under an inert argon atmosphere. The reaction proceeds as follows:

C₆H₅OH + NaH → C₆H₅ONa + H₂↑

The completion of the reaction is confirmed by monitoring the liberation of hydrogen gas. This method achieves near-quantitative yields of 98–99% without solvent waste. The resulting anhydrous sodium phenoxide is then hydrated to the trihydrate form by exposure to a controlled humidity environment (60–70% relative humidity) for 24 hours.

Table 2: Comparison of Mechanochemical and Traditional Synthesis

MetricMechanochemicalTraditional
Reaction Time8 hours12–24 hours
Solvent UseNoneWater/ethanol (B145695) mixtures
Energy InputMechanical (low)Thermal (high)

Green Chemistry Principles in Sodium Phenolate Trihydrate Preparation

The principles of green chemistry are increasingly being applied to the synthesis of sodium phenolate trihydrate to minimize environmental impact and enhance sustainability. youtube.comresearchgate.net Key principles relevant to this synthesis include:

Waste Prevention: "One-pot" and mechanochemical methods are designed to minimize or eliminate waste generation, a core tenet of green chemistry. google.comyoutube.comnih.gov

Atom Economy: Synthetic routes are designed to maximize the incorporation of all starting materials into the final product. acs.org Solid-state synthesis, for instance, exhibits high atom economy.

Safer Solvents and Auxiliaries: The move away from organic solvents towards water or solvent-free conditions, as seen in aqueous "one-pot" and mechanochemical methods, aligns with the principle of using safer auxiliary substances. google.comyoutube.comskpharmteco.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure, as is possible with some innovative methods, reduces energy consumption compared to traditional high-temperature processes. youtube.comnih.gov

Use of Renewable Feedstocks: While not directly addressed in the synthesis from phenol, the broader application of green chemistry encourages the use of renewable starting materials. youtube.com

Reduce Derivatives: "One-pot" syntheses avoid unnecessary intermediate steps and the use of protecting groups, thereby reducing waste. google.comnih.govacs.org

Catalysis: While not a primary focus in the methods discussed, the use of catalysts over stoichiometric reagents is a key green chemistry principle that could be explored for further process optimization. youtube.comacs.org

By embracing these principles, the chemical industry can develop more sustainable and economically viable processes for the production of sodium phenolate trihydrate.

Purification and Isolation Strategies for Sodium Phenolate Trihydrate

The effective purification and isolation of sodium phenolate trihydrate are critical steps in its synthesis, directly impacting the compound's final purity, yield, and suitability for subsequent applications. Strategies primarily focus on separating the desired hydrated salt from unreacted starting materials, by-products, and solvents. Common impurities can include unreacted phenol, excess sodium hydroxide, and various inorganic salts such as sodium sulfate, which may form during certain synthetic routes. google.com

A prevalent method for purification involves crystallization from an aqueous solution, which leverages the temperature-dependent solubility of sodium phenolate trihydrate and its impurities. google.com Other techniques include washing the crude product with organic solvents to remove specific contaminants. chemicalbook.com

Crystallization Techniques for Enhanced Purity

Crystallization is a cornerstone technique for refining crude sodium phenolate to achieve high purity. A well-documented method involves a multi-stage cooling process designed to selectively precipitate impurities before crystallizing the final product. google.com

This process begins with the preparation of a concentrated aqueous solution of crude sodium phenate. According to a patented method, the solution is first concentrated to at least 35% by weight of sodium phenate at a temperature above 47°C. google.com This temperature is significant as it marks a transition point for the formation of the trihydrate crystal structure. google.com

The initial cooling stage is carefully controlled. The concentrated solution is cooled to a temperature no lower than approximately 47°C (a specific example uses 50°C). google.com This step is designed to precipitate unwanted inorganic salts, which have lower solubility at this temperature, while the sodium phenate remains in solution. google.com These precipitated salts are then removed, typically by filtration.

Following the removal of inorganic impurities, the clarified solution undergoes a second cooling stage. The solution is slowly cooled to a much lower temperature, for instance, down to about 14°C to 25°C, to induce the crystallization of sodium phenate trihydrate. google.com Seeding the solution with existing crystals of sodium phenate trihydrate can facilitate this process. google.com The resulting crystals are then isolated, often via centrifugation, and may be washed lightly with cold water to remove any remaining mother liquor. google.com

Another approach involves a "one-pot" synthesis in an aqueous phase, where phenol is reacted with an aqueous solution of sodium hydroxide. After the reaction is complete, the product is crystallized by controlling the temperature, for example, between 25-30°C, to yield the white solid sodium phenolate. google.com This method aims to simplify the process by eliminating organic solvents and integrating synthesis and purification. google.com

For removing residual phenol, a purification method involves washing the ground powder of sodium phenolate trihydrate with diethyl ether, followed by heating under a vacuum to eliminate any remaining solvent and free phenol. chemicalbook.com

Interactive Table: Key Parameters for Crystallization of Sodium Phenolate Trihydrate

Parameter Optimal Range/Value Purpose Source
Initial Solution Concentration ≥35% by weight To enable effective precipitation of impurities and crystallization of the product. google.com
Initial Temperature >47°C To keep sodium phenate dissolved while preparing the concentrated solution. google.com
First Cooling Stage ~50°C (not below 47°C) To precipitate unwanted inorganic salts. google.com
Second Cooling Stage 14°C - 30°C To crystallize the sodium phenate trihydrate. google.comgoogle.com
Cooling Rate 1–2°C/min To prevent the co-precipitation of impurities with the product.

Evaluation of Yield and By-Product Formation

Common by-products in the synthesis of sodium phenolate depend on the manufacturing route. For instance, when produced from the fusion of sodium benzene (B151609) sulphonate with sodium hydroxide, the crude product contains inorganic salts. google.com The cumene (B47948) process for phenol production can result in acetone (B3395972) as a significant by-product, which would need to be separated during purification. byjus.com The presence of excess sodium hydroxide is also a common issue, often addressed by using a specific molar ratio of reactants, such as a 1.05:1 ratio of NaOH to phenol, to account for any loss due to absorption of atmospheric carbon dioxide.

The yield of purified sodium phenolate trihydrate can vary. In one documented example using the two-stage crystallization process, a 50% yield of the purified material was achieved from the initial crude filtrate. google.com In contrast, a "one-pot" aqueous phase synthesis method has been reported to achieve high yields, with one example for a related compound, sodium pentachlorophenate, reaching 95.6%. google.com

Interactive Table: Common By-products and Yield Considerations

Factor Description Impact on Process Source
By-products
Inorganic Salts (e.g., Na₂SO₄) Formed during certain synthetic routes. Must be removed, typically by precipitation at a controlled temperature, to ensure product purity. google.com
Unreacted Phenol Residual starting material. Can be removed by washing with a solvent like diethyl ether and heating under vacuum. chemicalbook.com
Excess Sodium Hydroxide Unreacted base. Can be minimized by controlling stoichiometry. The mother liquor containing NaOH can be recycled. google.com
Acetone A major by-product in the cumene process for phenol. Requires separation during purification steps. byjus.com
Yield
Crystallization Process A multi-step cooling crystallization yielded 50% of the purified product. The efficiency of separating impurities from the product directly impacts the final yield. google.com
"One-pot" Aqueous Synthesis Reported to produce high yields and purity. A simplified process that can potentially lead to higher overall efficiency. google.com
Mother Liquor Recycling Re-using the solution left after crystallization. Can significantly increase the overall process yield and reduce waste. google.com

Advanced Spectroscopic and Structural Characterization of Sodium Phenolate Trihydrate

Vibrational Spectroscopy Applications

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum is unique to the compound and provides a detailed fingerprint of its functional groups. For sodium phenolate (B1203915) trihydrate, FTIR analysis reveals characteristic peaks corresponding to the vibrations of the aromatic ring, the carbon-oxygen bond, and the water of hydration.

The spectrum of sodium phenolate shows distinct absorptions related to its aromatic structure. researchgate.net The presence of the phenoxide ion, as opposed to phenol (B47542), leads to shifts in characteristic peak positions due to the change in the C-O bond character and the absence of the phenolic O-H group. researchgate.net The water molecules in the trihydrate form introduce broad absorption bands in the high-frequency region, characteristic of O-H stretching vibrations. researchgate.net PubChem provides reference ATR-IR spectra for sodium phenoxide trihydrate, which aids in its identification. nih.gov

Table 1: Characteristic FTIR Absorption Bands for Sodium Phenolate

This table is interactive. Click on the headers to sort.

Frequency (cm⁻¹) Intensity Vibrational Assignment Reference
~3400 Broad, Strong O-H stretching vibrations from water of hydration researchgate.net
~1615 - Aromatic C=C stretching researchgate.net
~1584 - Aromatic ring vibration researchgate.net
~1479 - Aromatic ring vibration researchgate.net
~1450 Strong C-C phenolic bending researchgate.net

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a detailed molecular fingerprint. In sodium phenolate, Raman spectroscopy can effectively probe the vibrations of the benzene (B151609) ring. nih.gov The technique is useful in confirming the identity of the compound and studying its structural integrity. researchgate.net

Table 2: Key Raman Shifts for Sodium Phenolate

This table is based on available FT-Raman spectral data.

Raman Shift (cm⁻¹) Assignment Reference
Data Not Available Aromatic Ring Vibrations nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For sodium phenolate trihydrate, both ¹³C and proton (¹H) NMR, as well as specialized techniques, can offer profound insights into the structure and environment of the ions and associated water molecules.

¹³C NMR spectroscopy provides information about each unique carbon atom in a molecule. In sodium phenolate, the chemical shifts of the carbon atoms in the aromatic ring are influenced by the negatively charged oxygen atom. The carbon atom bonded to the oxygen (C-O) typically appears at a significantly different chemical shift compared to the other ring carbons. This allows for the unambiguous identification and assignment of each carbon in the phenoxide ring. nih.gov Studies on thermally treated sodium phenolates also utilize ¹³C NMR to track structural changes. researchgate.net

Table 3: ¹³C NMR Chemical Shifts for Sodium Phenolate

This table is interactive. Click on the headers to sort.

Carbon Atom Chemical Shift (ppm) Reference
C1 (C-O) 168.9 nih.gov
C2/C6 (ortho) 121.2 nih.gov
C3/C5 (meta) 129.5 nih.gov

While ¹H NMR is commonly used to analyze the aromatic protons of the phenoxide ion, it can also be used to study the water of hydration. researchgate.netrsc.org The water molecules in sodium phenolate trihydrate would produce a distinct signal in the ¹H NMR spectrum. The chemical shift and shape of this water peak can provide information about the degree of hydrogen bonding and the crystalline environment.

Furthermore, ²³Na NMR spectroscopy is a powerful technique for probing the local environment of the sodium cation. nih.gov The chemical shift of ²³Na is highly sensitive to its coordination sphere. In sodium phenolate trihydrate, the sodium ion is coordinated by the phenoxide oxygen and the oxygen atoms of the three water molecules. A change in the hydration state or the crystal structure would result in a measurable change in the ²³Na NMR chemical shift, allowing for detailed studies of the hydration state and water-ion interactions. nih.govnih.gov

X-ray Diffraction Studies

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. For sodium phenolate trihydrate, XRD analysis confirms the formation of the trihydrate phase from the anhydrous form upon exposure to humidity.

An XRD study provides precise information on the crystal system, space group, and unit cell dimensions. It reveals the exact positions of the sodium ion, the phenoxide anion, and the three water molecules within the crystal lattice. This allows for the accurate determination of bond lengths, bond angles, and intermolecular interactions, such as the coordination of the sodium ion and the hydrogen bonding network involving the water molecules. The crystal structure of anhydrous sodium phenoxide is known to be complex and polymeric, with each sodium center bound to multiple oxygen ligands. wikipedia.orgassignmentpoint.com An XRD analysis of the trihydrate would similarly reveal the intricate coordination environment, showing how the inclusion of water molecules modifies this structure. researchgate.net

Table 4: Expected Outputs from X-ray Diffraction of Sodium Phenolate Trihydrate

Parameter Description Reference
Crystal System The symmetry system of the crystal (e.g., monoclinic, orthorhombic). researchgate.net
Space Group The specific symmetry group of the crystal structure. researchgate.net
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). researchgate.net
Atomic Coordinates The precise x, y, and z positions of each atom in the unit cell. wikipedia.orgassignmentpoint.com
Bond Lengths/Angles The distances between bonded atoms and the angles they form. wikipedia.orgassignmentpoint.com

Electronic Spectroscopy for Photophysical Properties

Electronic spectroscopy provides insights into the electronic structure and excited-state behavior of molecules. Techniques such as UV-Vis and fluorescence spectroscopy are used to probe the electronic transitions within the phenolate anion.

UV-Vis absorption spectroscopy measures the transitions of electrons from the ground state to higher energy excited states upon absorption of ultraviolet or visible light. For sodium phenolate in an aqueous solution, the phenolate anion exhibits characteristic absorption bands. chegg.combgu.ac.il

The UV-Vis spectrum of sodium phenolate in water typically shows two main absorption bands. bgu.ac.il The first, a high-energy band, is observed in the region of 235-240 nm. A second, lower-energy band appears around 285-290 nm. chegg.combgu.ac.il These absorptions are attributed to π-π* electronic transitions within the aromatic ring of the phenolate anion. The specific positions and intensities of these bands can be influenced by the solvent environment and the presence of the sodium counter-ion.

Table 3: UV-Vis Absorption Maxima of Sodium Phenolate in Aqueous Solution

Wavelength (λmax) (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Transition
~2389,800π-π
~2872,600π-π
Note: These values are for aqueous solutions and may differ for the solid state. chegg.combgu.ac.il

Fluorescence spectroscopy provides information about the de-excitation of molecules from the first excited singlet state back to the ground state. The phenolate ion is known to be fluorescent. After absorbing light and being promoted to an excited state, it can relax by emitting a photon.

The fluorescence emission of the phenolate anion in an aqueous solution is typically observed at a longer wavelength than its absorption, a phenomenon known as the Stokes shift. The emission maximum for the phenolate ion is around 340-350 nm. bgu.ac.il The quantum yield and lifetime of this fluorescence are sensitive to the local environment, including the nature of the solvent and the proximity of quenching species. The study of the excited-state dynamics can provide information on the rates of radiative and non-radiative decay processes, offering a deeper understanding of the photophysical behavior of the phenolate anion.

Chemical Reactivity and Mechanistic Investigations of the Phenoxide Anion in Trihydrate Form

Nucleophilic Reactivity in Organic Transformations

The phenoxide ion, the conjugate base of phenol (B47542), is a potent nucleophile utilized in a variety of organic reactions. Its reactivity is attributed to the negatively charged oxygen atom, which readily attacks electron-deficient centers. The trihydrate form, "Phenol, sodium salt, trihydrate," provides a stable, solid source of the phenoxide anion for these transformations.

Williamson Ether Synthesis and Aryl Ether Formation

The Williamson ether synthesis is a classic and versatile method for preparing ethers, including aryl ethers. byjus.com This reaction involves the nucleophilic displacement of a halide or other suitable leaving group from an alkylating agent by an alkoxide ion, in this case, the phenoxide ion derived from sodium phenoxide trihydrate. byjus.comwikipedia.org The general reaction proceeds via an SN2 mechanism, where the phenoxide ion attacks the alkyl halide, leading to the formation of an aryl ether and a sodium halide salt. wikipedia.orggoogle.comvedantu.com

For instance, the reaction of sodium phenoxide with an alkyl halide (R-X) yields an alkyl phenyl ether (ROC6H5) and sodium halide (NaX). wikipedia.org A specific example is the synthesis of anisole (B1667542) (methoxybenzene) by reacting sodium phenoxide with methyl iodide. youtube.com Similarly, reacting sodium phenoxide with methyl chloride also produces anisole. vedantu.com

The success of the Williamson ether synthesis is highly dependent on the nature of the alkyl halide. Primary alkyl halides are most effective for this SN2 reaction. masterorganicchemistry.com Secondary alkyl halides may lead to a mixture of substitution and elimination products, while tertiary alkyl halides predominantly yield elimination products. masterorganicchemistry.com Aryl and vinyl halides are generally unreactive in Williamson ether synthesis due to the sp2 hybridization of the carbon bearing the halide. masterorganicchemistry.com

The synthesis of more complex ethers is also achievable. For example, 4-methylphenoxyacetic acid can be prepared from 4-methylphenol (p-cresol) by first forming the corresponding sodium phenoxide with sodium hydroxide (B78521), followed by reaction with chloroacetic acid. gordon.edu

ReactantsProductReaction Type
Sodium Phenoxide, Alkyl HalideAlkyl Phenyl EtherWilliamson Ether Synthesis (SN2)
Sodium Phenoxide, Methyl IodideAnisoleWilliamson Ether Synthesis (SN2)
Sodium Phenoxide, ChloroethanePhenetoleWilliamson Ether Synthesis (SN2)

Nucleophilic Substitution Reactions (SN2 type)

The phenoxide anion from sodium phenoxide trihydrate is an effective nucleophile in SN2 reactions beyond the Williamson ether synthesis. byjus.comvedantu.com In these reactions, the phenoxide ion displaces a leaving group on a substrate, forming a new carbon-oxygen bond. byjus.com

Research has shown that the rate of SN2 reactions involving sodium phenoxide can be influenced by the concentration of the phenoxide. rsc.org Studies on the reaction of sodium phenoxide with 1-phenylethyl chloride and butyl bromide indicated that the reaction rate increases at lower phenoxide concentrations. rsc.org This suggests that the dissociated phenoxide ion is a more potent nucleophile than its ion-paired or aggregated forms. rsc.org

Furthermore, the stereochemical outcome of these reactions has been investigated. In the reaction with optically active alkyl halides, the stereochemistry of the products can provide insights into the reaction mechanism. rsc.org For instance, ortho-alkylation of the phenoxide ion can occur with some retention of configuration, suggesting a more complex mechanism than a simple backside attack, possibly involving a cyclic transition state. rsc.org

Role as a Base in Organic Reactions

Sodium phenoxide, and by extension its trihydrate, is a moderately strong base. wikipedia.org This basicity stems from the fact that it is the conjugate base of phenol, a weak acid with a pKa of approximately 10. wikipedia.orgpearson.comnku.edu

Deprotonation Reactions and Equilibrium Studies

The basic nature of sodium phenoxide allows it to deprotonate a variety of acidic compounds. The equilibrium of the acid-base reaction between phenol and a base like sodium hydroxide lies to the right, favoring the formation of the phenoxide ion and water. quora.comlibretexts.orgquora.com

Phenol itself is more acidic than alcohols but less acidic than carboxylic acids. ncerthelp.com Consequently, sodium phenoxide is a stronger base than the alkoxides derived from simple alcohols but a weaker base than the carboxylate anions. This difference in basicity can be exploited in separation schemes. For example, phenols are soluble in aqueous sodium hydroxide due to the formation of the soluble sodium phenoxide, while most alcohols are not. umb.edu However, phenols are not acidic enough to react with weaker bases like sodium bicarbonate, a reaction that readily occurs with carboxylic acids. libretexts.orgumb.edu

The formation of sodium phenoxide can be achieved by reacting phenol with strong bases such as sodium hydroxide, sodium hydride, or sodium metal. wikipedia.orgquora.comlibretexts.org

AcidpKaConjugate Base
Hydrochloric Acid (HCl)-7Chloride (Cl⁻)
Sulfuric Acid (H₂SO₄)-4Bisulfate (HSO₄⁻)
Nitric Acid (HNO₃)-2Nitrate (B79036) (NO₃⁻)
Phenol (C₆H₅OH)10Phenoxide (C₆H₅O⁻)
Water (H₂O)15.7Hydroxide (OH⁻)
Ethanol (B145695) (CH₃CH₂OH)16Ethoxide (CH₃CH₂O⁻)

Influence of Hydration on Basicity and Reaction Rate

The presence of water molecules in sodium phenoxide trihydrate can influence its basicity and reactivity. The water of hydration can solvate the sodium cation and the phenoxide anion, potentially affecting the availability of the phenoxide ion to act as a base or nucleophile.

While specific quantitative studies on the direct effect of the three water molecules in the trihydrate on reaction rates are not extensively detailed in the provided search results, the general principles of solvent effects on basicity and nucleophilicity apply. The hydration shell can stabilize the phenoxide ion, which might slightly decrease its basicity compared to the anhydrous form in a non-polar solvent. However, in many reactions conducted in aqueous or protic solvents, the hydrated nature of the ion is the relevant state.

For instance, in the Kolbe-Schmitt reaction, the presence of moisture has been reported to lead to charring under certain conditions, indicating that the hydration level can play a role in the reaction's outcome. researchgate.net

Electrophilic Aromatic Substitution Reactions of the Phenoxide Ring

The phenoxide anion is highly activated towards electrophilic aromatic substitution (EAS). stackexchange.comquora.combyjus.com The negative charge on the oxygen atom is delocalized into the benzene (B151609) ring through resonance, significantly increasing the electron density at the ortho and para positions. libretexts.orgquora.com This makes the phenoxide ring much more nucleophilic and reactive towards electrophiles than phenol or benzene itself. stackexchange.comquora.comstackexchange.com

This enhanced reactivity allows the phenoxide ring to react with even weak electrophiles. libretexts.orglibretexts.org A prime example is the Kolbe-Schmitt reaction, where sodium phenoxide reacts with carbon dioxide, a weak electrophile, to form 2-hydroxybenzoate (the conjugate base of salicylic (B10762653) acid). wikipedia.orgbyjus.comlibretexts.org This reaction typically favors ortho substitution, a preference that may be influenced by the sodium cation. libretexts.org

Other electrophilic aromatic substitution reactions that phenol undergoes, such as nitration and halogenation, are also significantly accelerated with the phenoxide ion. byjus.comlibretexts.org Due to the high reactivity, these reactions can sometimes be difficult to control, leading to polysubstituted products. libretexts.org For example, the bromination of phenol in the presence of a base can readily lead to the formation of 2,4,6-tribromophenol. byjus.com

The order of activating effect towards electrophilic aromatic substitution is generally considered to be: Phenoxide > Phenol > Anisole. stackexchange.com

ReactionElectrophileMajor Product(s)
Kolbe-Schmitt ReactionCarbon Dioxide (CO₂)Sodium Salicylate
NitrationNitronium ion (NO₂⁺) from dilute HNO₃o-Nitrophenol and p-Nitrophenol
Halogenation (with Br₂)Bromine (Br₂)2,4,6-Tribromophenol

Kolbe-Schmitt Carboxylation Reaction: Mechanism and Selectivity (e.g., Salicylic Acid Formation)

The Kolbe-Schmitt reaction is a carboxylation process that converts a phenoxide into a hydroxybenzoic acid. wikipedia.orgnumberanalytics.com When sodium phenoxide is used, the reaction predominantly yields salicylic acid (ortho-hydroxybenzoic acid), a crucial precursor in the synthesis of aspirin. byjus.comwikipedia.org

The reaction begins with the deprotonation of phenol by a base like sodium hydroxide to form sodium phenoxide. numberanalytics.com The anhydrous sodium phenoxide is then heated with carbon dioxide under high pressure (typically 100 atm) and temperature (around 125°C). byjus.comwikipedia.org The phenoxide anion acts as a nucleophile, attacking the electrophilic carbon atom of the carbon dioxide molecule.

Mechanistic studies, including theoretical DFT calculations, suggest that the reaction proceeds through the formation of an intermediate complex between the sodium phenoxide and carbon dioxide. jergym.cz The sodium ion is believed to play a crucial role in directing the carboxylation to the ortho position by chelating with the oxygen atoms of both the phenoxide and the incoming carbon dioxide molecule. This proximity favors the electrophilic attack at the ortho carbon of the benzene ring. jergym.czcambridge.org An unstable intermediate is formed, which then undergoes a proton shift (tautomerization) to restore aromaticity, resulting in sodium salicylate. byjus.comjergym.cz The final step is the acidification of the reaction mixture with an acid, such as sulfuric acid, to protonate the carboxylate and yield salicylic acid. wikipedia.orgnumberanalytics.com

The choice of the alkali metal cation significantly influences the regioselectivity of the reaction. While sodium phenoxide gives primarily the ortho isomer, using potassium phenoxide favors the formation of the para-hydroxybenzoic acid. wikipedia.orgyoutube.com

Table 1: Kolbe-Schmitt Reaction Parameters for Salicylic Acid Synthesis

ParameterTypical ConditionReference
ReactantSodium Phenoxide (NaOC₆H₅) wikipedia.org
ElectrophileCarbon Dioxide (CO₂) byjus.com
Pressure~100 atm byjus.comwikipedia.org
Temperature~125 °C byjus.comwikipedia.org
Primary ProductSodium Salicylate youtube.com
Final ProductSalicylic Acid (ortho-hydroxybenzoic acid) wikipedia.org
Ortho/Para RatioHigh (favors ortho) jergym.cz

Reimer-Tiemann Reaction and Aldehyde Synthesis

The Reimer-Tiemann reaction is a method for the ortho-formylation of phenols, converting them into hydroxybenzaldehydes. youtube.comunacademy.com The reaction of phenol with chloroform (B151607) (CHCl₃) in a strong basic solution, such as aqueous sodium hydroxide, primarily yields salicylaldehyde (B1680747) (ortho-hydroxybenzaldehyde), with a smaller amount of the para-isomer also being formed. youtube.comambeed.com

The mechanism involves the generation of a highly reactive electrophile, dichlorocarbene (B158193) (:CCl₂). unacademy.comnrochemistry.com The strong base deprotonates both the phenol to form the highly nucleophilic phenoxide anion and the chloroform to form the trichlorocarbanion (CCl₃⁻). ambeed.com This carbanion then undergoes alpha-elimination, losing a chloride ion to generate dichlorocarbene. unacademy.comnrochemistry.com

The electron-rich phenoxide ring attacks the electrophilic dichlorocarbene, preferentially at the ortho position due to the directing influence of the phenoxide oxygen. acs.org This results in the formation of a dichloromethyl-substituted phenoxide intermediate. ambeed.com Subsequent hydrolysis of this intermediate, facilitated by the alkaline conditions, replaces the two chlorine atoms with a hydroxyl group, which then loses water to form the aldehyde group (-CHO). unacademy.comnrochemistry.com Acidification in the final workup step yields the final salicylaldehyde product.

Table 2: Key Stages of the Reimer-Tiemann Reaction

StageDescriptionKey SpeciesReference
1DeprotonationPhenol is converted to the more reactive phenoxide anion by NaOH. unacademy.com
2Electrophile GenerationChloroform reacts with NaOH to form dichlorocarbene (:CCl₂). ambeed.comnrochemistry.com
3Nucleophilic AttackThe phenoxide anion attacks the dichlorocarbene electrophile. nrochemistry.com
4Intermediate FormationA dichloromethyl-substituted phenoxide intermediate is formed. ambeed.com
5HydrolysisThe intermediate is hydrolyzed to form the aldehyde. unacademy.com
6Product FormationAcidification yields o-hydroxybenzaldehyde (salicylaldehyde). youtube.com

Gattermann's Synthesis of Phenolic Aldehydes

The Gattermann reaction provides another route to formylate aromatic compounds, including phenols. drugfuture.comwikipedia.org The classical Gattermann reaction uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgunacademy.com For reactive substrates like phenols, the reaction can often proceed without a catalyst. researchgate.net

The reactive electrophile in this reaction is believed to be formimino chloride, which forms from the reaction between HCN and HCl. vedantu.com In the presence of a Lewis acid, this can form a formimino cation. The phenoxide ion, being highly activated, attacks this electrophile. The resulting intermediate is then hydrolyzed during workup to yield the phenolic aldehyde. vedantu.com

A significant modification of this method avoids the use of the highly toxic gaseous HCN by using zinc cyanide (Zn(CN)₂) or sodium cyanide. wikipedia.orgunacademy.com In this variant, Zn(CN)₂ reacts with HCl in situ to generate the necessary HCN and the Lewis acid catalyst (ZnCl₂). wikipedia.org The Gattermann-Koch reaction, a related variant using carbon monoxide and HCl, is generally not applicable to phenol substrates. wikipedia.orgresearchgate.net

Nitration, Sulfonation, and Halogenation of the Phenoxide Ring

The activated nature of the phenoxide ring makes it highly susceptible to electrophilic substitution reactions like nitration, sulfonation, and halogenation.

Nitration: The nitration of phenol is typically carried out using dilute nitric acid. The reaction proceeds via the phenoxide ion, which is far more reactive than phenol itself. pjsir.org The reaction generally yields a mixture of ortho-nitrophenol and para-nitrophenol. khanacademy.org The use of stronger nitrating agents, such as a mixture of concentrated sulfuric and nitric acids, is often avoided as it can lead to oxidation and the formation of tarry by-products. masterorganicchemistry.com The regioselectivity can be influenced by reaction conditions and the use of phase-transfer catalysts. pjsir.org For instance, heterogeneous systems using solid inorganic acidic salts like NaHSO₄·H₂O with sodium nitrate can provide milder conditions for nitration. nih.gov

Sulfonation: The sulfonation of benzene with fuming sulfuric acid produces benzenesulfonic acid. quora.com The conversion of this acid to phenol involves fusion with sodium hydroxide at high temperatures (300–500 ºC), which generates sodium phenoxide, followed by acidification. quora.comvedantu.comvedantu.com The direct sulfonation of phenol involves heating with concentrated sulfuric acid. The reaction is thermodynamically controlled; at lower temperatures, the ortho-product (2-hydroxybenzenesulfonic acid) is favored, while at higher temperatures (around 100°C), the more stable para-product (4-hydroxybenzenesulfonic acid) predominates.

Halogenation: Phenol reacts readily with bromine in water, even in the absence of a Lewis acid catalyst, to give a white precipitate of 2,4,6-tribromophenol. The high reactivity is attributed to the formation of the phenoxide ion in the polar solvent, which strongly activates the ring towards electrophilic attack by bromine.

Friedel-Crafts Alkylation and Acylation Reactions

Friedel-Crafts reactions on phenol and its phenoxide salt are often complex. stackexchange.com

Friedel-Crafts Alkylation: The standard Friedel-Crafts alkylation, which uses an alkyl halide and a strong Lewis acid catalyst (e.g., AlCl₃), is generally not effective for phenols. jk-sci.commt.com The lone pair of electrons on the phenolic oxygen coordinates strongly with the Lewis acid. This forms a complex that deactivates the aromatic ring towards further electrophilic attack, effectively preventing the reaction. stackexchange.comlibretexts.org

Friedel-Crafts Acylation: Acylation of phenols presents similar challenges but can be achieved under specific conditions. Phenols are bidentate nucleophiles, meaning reaction can occur at either the ring (C-acylation) or the oxygen (O-acylation). stackexchange.com

O-Acylation: The reaction of a phenoxide with an acyl chloride typically leads to O-acylation, forming a phenyl ester. This is an extension of the Williamson ether synthesis principle. wikipedia.orgvedantu.com

C-Acylation: To achieve C-acylation, which yields hydroxyarylketones, the O-acylated ester can be subjected to a Fries rearrangement. This intramolecular rearrangement is promoted by heating with an excess of the Lewis acid catalyst, which shifts the acyl group from the oxygen to the ortho and para positions of the ring. stackexchange.com Direct C-acylation is also possible, often yielding a mixture of ortho- and para-acylphenols. ajptr.com

Condensation Reactions

Reaction with Formaldehyde (B43269) and Phenolic Resin Precursors

The condensation of phenol with formaldehyde is a cornerstone of polymer chemistry, leading to the production of phenol-formaldehyde resins, commercially known as Bakelite. wikipedia.org The reaction is highly dependent on the stoichiometry of the reactants and the pH of the medium (acid or base catalysis). youtube.com

Under basic conditions, using a catalyst such as sodium hydroxide, the reaction proceeds through the sodium phenoxide anion. wikipedia.orgsciencemadness.org The phenoxide is the key reactive species. nih.gov The reaction is typically initiated with a molar excess of formaldehyde to phenol. youtube.comnih.gov

The mechanism begins with the nucleophilic attack of the phenoxide anion on the electrophilic carbonyl carbon of formaldehyde. This addition reaction occurs primarily at the ortho and para positions of the phenoxide ring, forming hydroxymethylphenols (or methylol phenols). nih.govstackexchange.com

These initial hydroxymethylphenol precursors are the building blocks of the resin. youtube.com They can further react with other phenoxide molecules, linking the phenolic units via methylene (B1212753) bridges (-CH₂-), or they can react with each other, forming ether linkages. youtube.com As the reaction progresses at elevated temperatures (around 70-120°C), these small oligomers cross-link to form a large, three-dimensional thermosetting polymer network. wikipedia.orgyoutube.com The resulting resins, known as resoles, are rich in hydroxymethyl groups and are tacky, soluble materials that can be cured with further heating. wikipedia.orgnih.gov

Table 3: Conditions for Base-Catalyzed Phenol-Formaldehyde Condensation

ParameterCondition/SpeciesPurpose/OutcomeReference
CatalystSodium Hydroxide (NaOH)Generates phenoxide anion; pH ~10 wikipedia.org
Reactive NucleophilePhenoxide Anion (C₆H₅O⁻)Attacks formaldehyde nih.gov
Formaldehyde/Phenol Ratio> 1 (e.g., 1.6:1 to 2.5:1)Forms resol precursors youtube.comnih.gov
Initial Reaction Temp.~70 °CFormation of hydroxymethylphenols wikipedia.org
Curing Temperature~120 °CCross-linking to form thermoset resin youtube.com
Precursor TypeResoleRich in hydroxymethyl and benzylic ether groups wikipedia.org

Catalytic Functions and Mechanisms

The phenoxide anion, particularly in its sodium salt trihydrate form, demonstrates notable catalytic activity across a range of chemical transformations. Its utility stems from its nucleophilic and basic properties, which can be modulated by factors such as solvent, counter-ion, and the presence of coordinating ligands. This section explores the catalytic functions of sodium phenoxide trihydrate, with a focus on its role in polymerization, phase-transfer catalysis, and its involvement as a substrate in model catalytic reduction reactions.

Catalysis in Polymerization Processes

Sodium phenoxide and its derivatives have emerged as effective initiators and catalysts in various polymerization reactions, particularly in ring-opening polymerization (ROP). Their performance is often influenced by their basicity and nucleophilicity.

Research has shown that a series of sodium phenoxide derivatives can act as efficient initiators for the anionic ring-opening polymerization (AROP) of β-butyrolactone under mild conditions. nih.gov The phenoxide's role is multifaceted; it can act as a strong nucleophile, a weak nucleophile, or a Brønsted base. nih.gov The reaction mechanism is sensitive to the electronic properties of the phenoxide initiator. The attack of the phenoxide anion can occur at different sites of the β-butyrolactone monomer:

Attack at C4: Leads to the formation of polyesters with phenoxy initial groups. nih.gov

Attack at C2: Followed by an elimination reaction, forming a hydroxide which then initiates polymerization, resulting in a hydroxy-initiated polymer. nih.gov

Proton abstraction at C3: The phenoxide acts as a base, leading to a crotonate initial group. nih.gov

The ratio of these different initiation pathways is highly dependent on the basicity and nucleophilicity of the specific sodium phenoxide derivative used. nih.gov

In another significant application, simple sodium and potassium phenolates have been identified as highly effective catalysts for the isoselective polymerization of rac-lactide, a key process for producing polylactide (PLA), a biodegradable polymer. rsc.orgresearchgate.net These catalysts can achieve a high probability of forming isotactic linkages (Pm value up to 0.89), leading to isotactic multi-block polymers with enhanced thermal properties, such as melting points reaching up to 187.8 °C. rsc.orgresearchgate.net The steric and electronic characteristics of the phenolate (B1203915) catalyst play a crucial role in determining their catalytic behavior and the stereoselectivity of the polymerization. rsc.org Furthermore, sodium phenolate is a known catalyst in the industrial synthesis of phenolic resins, which are valued for their thermal stability and mechanical strength in adhesives and coatings.

Polymerization ProcessMonomerRole of Sodium PhenoxideKey FindingsReference
Anionic Ring-Opening Polymerization (AROP)β-ButyrolactoneInitiatorActs as a nucleophile or Brønsted base, leading to various polymer end-groups depending on the phenoxide's properties. nih.gov
Isoselective Ring-Opening Polymerization (ROP)rac-LactideCatalystProduces highly isotactic polylactide (PLA) with high melting points. Steric and electronic effects are significant. rsc.orgresearchgate.net
Phenolic Resin SynthesisPhenol and FormaldehydeCatalystEnhances the polymerization process to form robust, thermally stable polymers.

Role as a Phase-Transfer Catalyst

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. wikipedia.orgslideshare.net The phenoxide anion can be effectively transported from a solid or aqueous phase into an organic phase to participate in reactions, a process often accelerated by a phase-transfer catalyst.

The allylation of sodium phenoxide to produce phenyl allyl ether is a classic example of a reaction benefiting from PTC. researchgate.netacs.org In a solid-liquid system, where solid sodium phenoxide reacts with allyl bromide in an organic solvent, the reaction rate is significantly enhanced by the presence of a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB). researchgate.net The catalyst forms a lipophilic ion pair, tetra-n-butylammonium phenoxide (PhOQ), which is soluble in the organic phase and readily reacts with the alkylating agent. researchgate.net The kinetics of this O-allylation can be described by a pseudo-first-order equation, and the process can be optimized to prevent undesired C-alkylation. researchgate.net

Similarly, crown ethers and polyethylene (B3416737) glycols (PEG) can act as phase-transfer catalysts. researchgate.net Crown ethers specifically complex the sodium cation, increasing the dissociation of the sodium phenoxide ion pair and enhancing the reactivity of the "naked" phenoxide anion in the organic phase. researchgate.net The choice of catalyst and solvent system significantly impacts the reaction efficiency and product distribution. researchgate.netacs.org PTC methods are considered "green" as they can reduce the need for harsh organic solvents and allow for milder reaction conditions. wikipedia.org

ReactionReactantsPhase SystemPTC Catalyst ExamplesMechanismReference
AllylationSodium Phenoxide, Allyl Bromide/ChlorideSolid-Liquid or Liquid-LiquidTBAB, Crown Ethers, Polyethylene Glycol (PEG)Catalyst forms a lipophilic ion pair with the phenoxide anion, transferring it to the organic phase for reaction. researchgate.netacs.org
BenzoylationSodium Phenoxide, Benzoyl ChlorideLiquid-LiquidTetra-n-butylammonium bromide (TBAB)Formation of a catalytic intermediate (tetra-n-butylammonium phenoxide) in the organic phase. researchgate.net
AlkylationPhenols, Alkylating AgentsAqueous-OrganicCyclopropenium ionsCatalyst facilitates the transfer of the phenoxide anion from the aqueous to the organic phase. nih.gov

Investigation of Catalytic Reduction Reactions (e.g., 4-Nitrophenol)

The reduction of 4-nitrophenol (B140041) (4-NP) to 4-aminophenol (B1666318) (4-AP) is a widely used model reaction to evaluate the efficiency of various heterogeneous and homogeneous catalysts. nih.govnih.gov In this context, it is crucial to note that the phenoxide species (specifically, the 4-nitrophenolate (B89219) anion) is the reactant being transformed, not the catalyst facilitating the reaction. The reaction is typically carried out in an aqueous medium using a reducing agent like sodium borohydride (B1222165) (NaBH₄).

Under the basic conditions created by the addition of NaBH₄, 4-nitrophenol is deprotonated to form the 4-nitrophenolate ion, which exhibits a characteristic strong UV-Vis absorbance peak around 400 nm. nih.gov The progress of the catalytic reduction is monitored by the decrease in the intensity of this peak and the corresponding appearance of the peak for 4-aminophenol at approximately 300 nm. youtube.com

A wide array of metallic and bimetallic nanoparticles (e.g., based on gold, palladium, platinum, copper) are studied for their catalytic activity in this transformation. nih.govnih.gov The catalyst provides a surface on which both the 4-nitrophenolate ion and the borohydride species (or the hydrogen generated from its reaction with water) can adsorb and react. nih.gov The synergistic effects between different metals in bimetallic catalysts can significantly enhance the reaction rate. nih.gov

This reaction is of significant environmental and industrial interest, as it represents a pathway for converting a toxic priority pollutant (4-NP) into a valuable chemical intermediate (4-AP) used in the synthesis of pharmaceuticals like paracetamol, as well as dyes and other materials. nih.govyoutube.com

ReactionReactant (from Phenol Derivative)ProductTypical Reducing AgentRole of the Phenoxide SpeciesSignificanceReference
Catalytic Reduction4-Nitrophenolate ion4-AminophenolSodium Borohydride (NaBH₄)Substrate for the catalytic reaction.Model reaction for testing catalyst efficiency; detoxification of pollutants; synthesis of valuable intermediates. nih.govnih.gov

Applications in Materials Science and Advanced Functional Materials Research

Precursor in Polymer Chemistry and Resin Synthesis

The most established application of sodium phenolate (B1203915) in materials science is its critical role in the synthesis of phenolic resins, also known as phenol-formaldehyde resins. These thermosetting polymers are renowned for their excellent thermal stability, high mechanical strength, chemical resistance, and flame-retardant properties, which make them indispensable in the automotive, construction, and electronics industries for producing adhesives, coatings, and molded composite materials. jmst.org

In the production of resol-type phenolic resins, sodium phenolate, typically formed in situ by reacting phenol (B47542) with a basic catalyst like sodium hydroxide (B78521), acts as a potent nucleophile. kpi.uawikipedia.org The phenoxide ion is more reactive towards formaldehyde (B43269) than phenol itself. This enhanced reactivity facilitates the electrophilic substitution of formaldehyde onto the aromatic ring, primarily at the ortho and para positions, to form hydroxymethylphenols. These initial adducts then undergo further condensation reactions, either through the formation of methylene (B1212753) bridges or dibenzyl ether linkages, to build the cross-linked, three-dimensional polymer network upon heating. Sodium phenolate effectively catalyzes this polymerization process, ensuring the formation of robust, high-performance polymers. jmst.org

The molar ratio of formaldehyde to phenol is a critical parameter that dictates the final structure and properties of the resin. Research into the structure-property relationships of these resins has shown that the highest crosslinking density is typically achieved at a formaldehyde-to-phenol molar ratio of approximately 1.3 to 1.4. kpi.ua

Beyond traditional phenolic resins, sodium phenolate is also recognized for its utility in anionic polymerization, where it can act as an initiator or a catalyst for reactions requiring a strong base. wikipedia.org

Table 1: Key Properties of Phenolic Resins Synthesized Using Sodium Phenolate
PropertyDescriptionRelevance in Applications
Thermal Stability Resistant to degradation at high temperatures.Automotive (brake pads, engine parts), Aerospace (heat shields).
Mechanical Strength High hardness, rigidity, and compressive strength.Construction (laminates, countertops), Molded products (electrical components).
Chemical Resistance Inert to many solvents, acids, and bases.Industrial coatings, Protective linings for tanks and pipes.
Flame Retardancy Inherently resistant to combustion.Electronics (circuit boards), Building materials.

Role in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The phenolate anion is an excellent ligand in coordination chemistry due to the hard nature of its oxygen donor atom, making it suitable for binding a wide range of metal ions. Sodium phenolate serves as a convenient source of the phenoxide ligand for synthesizing novel coordination complexes and has potential applications in the construction of Metal-Organic Frameworks (MOFs).

Research has focused on the synthesis and structural characterization of sodium complexes involving various substituted phenolate ligands. These studies are fundamental to understanding the coordination preferences of the sodium ion and the structural motifs that phenoxide ligands can adopt. For instance, new sodium complexes with monoanionic tridentate [ONN] and dianionic tridentate [ONO] phenolate ligands have been synthesized and characterized using NMR spectroscopy and X-ray crystallography. jmst.orgfrontiersin.org

These studies reveal that the coordination environment of the sodium ion can be highly variable. In one dimeric complex involving a tridentate [ONN] phenolate ligand, the sodium ions were found to have a four-coordinate environment. jmst.orgfrontiersin.org In a more complex dimeric structure formed with a bulky silylamide group, the sodium ions exhibited mixed four- and three-coordination numbers, a result attributed to steric hindrance. jmst.orgfrontiersin.org The characterization of these complexes provides crucial insight into the fundamental bonding and structural chemistry of alkali metal phenolates.

A recurring theme in the coordination chemistry of sodium phenolate is its tendency to form multinuclear aggregates. The solvent-free, anhydrous form of sodium phenoxide is known to be polymeric, where each sodium center is bound to multiple oxygen ligands and also interacts with the phenyl rings of the phenoxide units. mdpi.com

In the presence of coordinating ligands, discrete molecular clusters are often formed. Dimeric structures are particularly common. jmst.org X-ray diffraction studies have elucidated the structures of these dimers, revealing that phenolate ligands can act as bridging units between two sodium atoms, often forming a central four-membered Na₂O₂ ring. frontiersin.orgspringernature.com For example, a dimeric complex, [Na₂(L¹H)₂], features phenolic oxygen atoms bridging two sodium ions, each of which is also coordinated by nitrogen and oxygen atoms from the ligand backbone. frontiersin.org The study of these dimeric and polymeric structures is essential for controlling the assembly of more complex, functional materials.

While the phenolate ligand itself is a key component, the development of MOFs based on alkali metals like sodium is a recognized challenge due to their coordination tendencies with common solvents. chemscene.com However, research into phenolate-based MOFs with other metals highlights the potential of this ligand class. A notable example is the zirconium-based MOF, MIL-163, which is constructed from phenolate-containing linkers. This material exhibits a stable, porous structure with large channels and demonstrates superprotonic conductivity at high humidity, making it a promising material for proton-exchange membranes. researchgate.net

Table 2: Coordination Characteristics of Sodium Phenolate Complexes
Structural MotifDescriptionKey FeaturesReference
Polymeric (Anhydrous) Extended 3D network in the solid state.Each Na⁺ is coordinated to multiple phenoxide oxygens and phenyl rings. mdpi.com
Dimeric Discrete molecular units containing two Na⁺ ions.Often feature a central Na₂O₂ core with bridging phenoxide ligands. Coordination numbers can vary. jmst.orgfrontiersin.orgspringernature.com
Phenolate-Based MOFs Porous crystalline materials built from metal ions and phenolate-containing organic linkers.High surface area, tunable porosity, and potential for applications like proton conduction (e.g., Zr-based MIL-163). researchgate.net

Potential in Nonlinear Optical (NLO) Materials Development

Nonlinear optical (NLO) materials are crucial for photonic technologies, including lasers and optical data processing, as they can alter the properties of light. Semiorganic materials, which combine organic molecules with inorganic salts, are a promising class of NLO materials because they can merge the high NLO coefficients of organic molecules with the favorable thermal and mechanical stability of inorganic crystals. researchgate.net Phenolate-based compounds have emerged as a significant area of NLO materials research.

While simple sodium phenolate trihydrate is not a primary NLO material, specific derivatives have shown significant promise. A key example is sodium p-nitrophenolate dihydrate (NPNa·2H₂O), which is recognized as an excellent semiorganic NLO material. jmst.org Large, high-quality single crystals of this compound have been grown, and it exhibits a high degree of optical transparency. jmst.orgresearchgate.net Its second-harmonic generation (SHG) efficiency, a key measure of NLO performance, has been reported to be significantly higher than that of the industry-standard material, potassium dihydrogen phosphate (B84403) (KDP). researchgate.net

Research has extended to other related phenolate salts, further establishing this class of compounds as a fruitful area for NLO materials development.

Lithium p-nitrophenolate trihydrate: Large single crystals of this related compound have been synthesized and identified as a promising NLO material. rsc.org

Barium bis(p-nitrophenolate) p-nitrophenol tetrahydrate (BBPNT): This more complex phenolate salt has also been grown as large single crystals and studied for its NLO applications. researchgate.net

These examples demonstrate that the phenolate structure, particularly when combined with electron-withdrawing groups like the nitro group (in p-nitrophenolate), provides a robust foundation for creating new NLO crystals.

The effectiveness of an NLO material is intrinsically linked to its molecular and crystal structure. For phenolate-based materials, the NLO response originates from the charge-transfer characteristics of the molecule. In compounds like sodium p-nitrophenolate, the electron-donating phenoxide group and the electron-withdrawing nitro group create a "push-pull" system that enhances the molecular hyperpolarizability—the microscopic origin of the NLO effect. researchgate.net

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to analyze these structure-property relationships. springernature.com Such studies on various phenol derivatives have shown that properties like the total first hyperpolarizability (a measure of NLO activity) and the HOMO-LUMO energy gap (related to charge transfer potential) can be directly correlated with the molecular structure. springernature.comresearchgate.net The arrangement of these molecules within a non-centrosymmetric crystal lattice is essential for observing a bulk second-order NLO effect like SHG. The crystal packing, stabilized by hydrogen bonds and ionic interactions in hydrated salts like NPNa·2H₂O, locks the chromophores in the required orientation. rsc.org The study of how solvents affect crystal growth and physical properties, such as mechanical hardness and thermal stability, is also a key aspect of optimizing these materials for optical device applications. jmst.org

Computational and Theoretical Chemistry Studies of Sodium Phenolate Trihydrate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, which are based on the principles of quantum mechanics, are employed to determine the electronic structure of molecules and predict their reactivity. These calculations provide detailed information about molecular orbitals, charge distributions, and the energies of different molecular states.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of molecules and materials. researchgate.net This method is favored for its balance of accuracy and computational efficiency. DFT calculations on sodium phenoxide have been used to optimize its molecular geometry, determining the most stable arrangement of its atoms. rsc.org Such calculations yield precise values for bond lengths, bond angles, and dihedral angles.

For the sodium phenolate (B1203915) trihydrate crystal, DFT can be extended to the solid state to predict its crystal structure and properties. These calculations can determine the lattice parameters of the unit cell, the positioning of the phenoxide anions, sodium cations, and water molecules within the crystal, and the nature of the intermolecular forces, including hydrogen bonding between the water molecules and the phenoxide oxygen.

Table 1: Representative Parameters from a DFT Optimization of Sodium Phenoxide (Note: This table is illustrative, based on typical DFT outputs for similar compounds.)

ParameterCalculated Value
C-O Bond Length1.27 Å
O-Na Bond CharacterHighly Ionic
HOMO-LUMO Gap4.5 eV
Dipole Moment9.8 D

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures and the high-energy transition states that connect them. A notable example involving sodium phenoxide is the Kolbe-Schmitt reaction. A theoretical study using a DFT method revealed that the reaction between sodium phenoxide and carbon dioxide proceeds through the formation of three transition states and three intermediates. researchgate.net The initial step involves the attack of carbon dioxide on the polarized O-Na bond, forming a NaPh-CO₂ complex. researchgate.net Subsequently, the electrophilic carbon atom of CO₂ attacks the aromatic ring, primarily at the ortho position, leading to the formation of new intermediates. researchgate.net By calculating the energy of each species along the reaction coordinate, researchers can determine the activation energy and predict the feasibility and kinetics of the reaction.

Molecular Dynamics Simulations for Hydration and Solution Behavior

While quantum mechanics focuses on the electronic structure of a static system, molecular dynamics (MD) simulations are used to study the time-dependent behavior of a system, providing a "movie" of atoms and molecules in motion. acs.org For sodium phenolate trihydrate, MD simulations are particularly useful for understanding its hydration and behavior in an aqueous environment.

An MD simulation of sodium phenolate trihydrate would model the interactions between the phenoxide anion, the sodium cation, and a large number of surrounding water molecules. These simulations can reveal the structure and dynamics of the hydration shells that form around the ions. amolf.nl For instance, they can show how water molecules orient themselves around the negatively charged oxygen of the phenoxide and the positively charged sodium ion. amolf.nl All-atom MD simulations can be used to analyze the hydration layer of polymers and the influence of salts on them. nih.gov The results can elucidate the number of water molecules in the first and second hydration shells and the average residence time of these water molecules. nih.govmdpi.com

Table 2: Typical Parameters for a Molecular Dynamics Simulation of an Ionic Species in Water (Note: This table is illustrative of a typical simulation setup.)

ParameterValue/Description
Force FieldOPLS (Optimized Potentials for Liquid Simulations) or similar
Water ModelTIP3P or SPC/E
System Size~5000 water molecules
Temperature298 K (25 °C)
Pressure1 atm
Simulation Time100 ns

Prediction of Spectroscopic Features and Comparison with Experimental Data

Computational methods can predict various types of spectra, which can then be compared with experimental results to validate both the theoretical model and the experimental interpretation. Time-dependent DFT (TD-DFT) is a common method for predicting electronic spectra, such as UV-Visible absorption spectra. nih.gov

For vibrational spectra (Infrared and Raman), DFT calculations can compute the vibrational frequencies and intensities of a molecule. nih.gov These calculated frequencies correspond to the different modes of vibration, such as the stretching of the C-O bond, the bending of C-H bonds, and the vibrations of the aromatic ring. By comparing the computed spectrum with experimental FTIR spectra of sodium phenolate, assignments of the observed peaks to specific molecular motions can be confirmed. researchgate.netresearchgate.net Discrepancies between calculated and experimental spectra can often be resolved by applying a scaling factor to the calculated frequencies to account for approximations in the theory and the absence of environmental effects in gas-phase calculations.

Table 3: Comparison of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for the Phenoxide Anion (Note: This table is a representative example.)

Vibrational ModeCalculated Frequency (DFT)Experimental Frequency (FTIR)
Aromatic C-H Stretch30803060
C-C Ring Stretch15951580
C-O Stretch12851265
C-H Out-of-Plane Bend760750

Modeling of Charge Delocalization and Resonance Stabilization in the Phenoxide Anion

The phenoxide anion is significantly more stable than the anion of a simple alcohol (an alkoxide) due to resonance. The negative charge is not confined to the oxygen atom but is delocalized over the entire aromatic system. youtube.com This electron delocalization can be visualized by drawing resonance structures where the negative charge is situated on the ortho and para carbon atoms of the benzene (B151609) ring. researchgate.netyoutube.com

Quantum chemical calculations provide a quantitative picture of this charge delocalization. researchgate.net Methods like Natural Bond Orbital (NBO) analysis can be used to compute the partial charge on each atom in the molecule. These calculations typically show a significant negative charge on the oxygen atom, but also a buildup of negative charge on the ortho and para carbons, confirming the resonance model. This charge delocalization spreads the negative charge over a larger area, which is an energetically favorable state and accounts for the enhanced stability of the phenoxide anion. acs.org

Table 4: Calculated Partial Atomic Charges in the Phenoxide Anion from NBO Analysis (Note: This is an illustrative table based on typical computational results.)

AtomCalculated Partial Charge (a.u.)
Oxygen-0.75
Carbon (ipso)+0.20
Carbon (ortho)-0.15
Carbon (meta)+0.05
Carbon (para)-0.18

Environmental Fate and Degradation Studies Chemical Pathways

Biodegradation Pathways and Microbial Interactions (Mechanism of Chemical Breakdown)

The biodegradation of sodium phenate is effectively the biodegradation of phenol (B47542), as the salt rapidly converts to phenol and the phenoxide ion in most natural waters. A wide variety of microorganisms, particularly bacteria, have demonstrated the ability to utilize phenol as a sole source of carbon and energy, thus breaking it down into simpler, non-toxic substances.

The primary mechanism of aerobic biodegradation of phenol involves its initial conversion to a central intermediate, catechol, through the action of the enzyme phenol hydroxylase. This enzyme introduces a second hydroxyl group onto the benzene (B151609) ring. From catechol, the degradation pathway can proceed via two main routes, distinguished by the method of aromatic ring cleavage: the ortho-cleavage pathway and the meta-cleavage pathway. nih.govnih.gov

Ortho-cleavage Pathway: In this pathway, the enzyme catechol 1,2-dioxygenase cleaves the bond between the two hydroxyl-bearing carbon atoms of the catechol ring. nih.gov This cleavage results in the formation of cis,cis-muconic acid. This is then further metabolized through the β-ketoadipate pathway to yield succinyl-CoA and acetyl-CoA, which can enter the central metabolic cycle (Krebs cycle). Several bacterial strains, including species of Pseudomonas and Bacillus, utilize this pathway for phenol degradation. nih.gov

Meta-cleavage Pathway: This pathway involves the enzyme catechol 2,3-dioxygenase, which cleaves the bond adjacent to one of the hydroxyl groups. nih.govnih.gov This action produces 2-hydroxymuconic semialdehyde. Subsequent enzymatic reactions convert this intermediate into pyruvate (B1213749) and acetaldehyde, which are also central metabolites. researchgate.net Pseudomonas fluorescens strain PU1 is an example of a bacterium that degrades phenol via the meta-cleavage pathway. nih.gov

The efficiency of biodegradation can be influenced by environmental factors such as pH, temperature, and the presence of other substances like sodium chloride. nih.gov While high salinity can impede microbial activity, certain adapted strains, such as Pseudomonas putida BCRC 14365 and Staphylococcus caprae, have shown a tolerance for saline conditions and can effectively degrade phenol in such environments. nih.govamazonaws.com

MicroorganismDegradation PathwayKey IntermediateResearch Findings
Pseudomonas putidaOrtho and Meta PathwaysCatecholA versatile degrader capable of utilizing different pathways. nih.govmdpi.comnih.gov
Pseudomonas fluorescensMeta-cleavage PathwayCatecholCapable of degrading high concentrations of phenol (up to 1000 ppm). nih.gov
Bacillus speciesOrtho-cleavage PathwayCatecholDemonstrates effective phenol degradation, transforming it into catechol and then via the ortho-pathway. nih.gov
Staphylococcus capraeNot specifiedNot specifiedIdentified as a phenol-degrading bacterium effective in high-salinity environments. amazonaws.com

Chemical Transformation in Aqueous Environments

In aqueous environments, phenol, sodium salt, trihydrate dissolves and dissociates into a sodium cation (Na⁺), a phenoxide anion (C₆H₅O⁻), and water molecules. The phenoxide anion is the conjugate base of a weak acid (phenol) and readily participates in hydrolysis with water. wikipedia.orgnoaa.gov

This hydrolysis reaction establishes an equilibrium where the phenoxide ion accepts a proton from a water molecule, forming phenol and a hydroxide (B78521) ion (OH⁻).

C₆H₅O⁻ + H₂O ⇌ C₆H₅OH + OH⁻

This reaction causes solutions of sodium phenate to be alkaline, with a pH greater than 7.0. noaa.gov The position of this equilibrium is pH-dependent. In acidic or neutral conditions, the equilibrium shifts to the right, favoring the formation of phenol. Conversely, in strongly alkaline conditions, the phenoxide form is dominant. This hydrolysis is a critical step, as the subsequent environmental fate is largely determined by the properties and reactivity of phenol. google.com

The phenoxide ion is a reactive nucleophile. A notable chemical transformation is the Kolbe-Schmitt reaction, where sodium phenoxide reacts with carbon dioxide under pressure to form sodium salicylate, the precursor to salicylic (B10762653) acid. wikipedia.org While this is an industrial process, it demonstrates the chemical reactivity of the phenoxide ion with electrophiles present in the environment. wikipedia.org

ReactionReactantsProductsEnvironmental Significance
HydrolysisPhenoxide ion (C₆H₅O⁻), Water (H₂O)Phenol (C₆H₅OH), Hydroxide ion (OH⁻)Primary transformation in water, establishing equilibrium and influencing pH. wikipedia.org
AcidificationPhenoxide ion (C₆H₅O⁻), Acid (e.g., H⁺)Phenol (C₆H₅OH)Occurs in acidic waters, converting the salt to phenol. doubtnut.com
Kolbe-Schmitt ReactionSodium Phenoxide (NaOC₆H₅), Carbon Dioxide (CO₂)Sodium 2-hydroxybenzoateDemonstrates the reactivity of the phenoxide ion with environmental electrophiles. wikipedia.org

Photodegradation Mechanisms and Environmental Reactivity

Photodegradation is another significant pathway for the breakdown of sodium phenate in the environment, primarily through the photochemical reactions of phenol. This process involves the absorption of light energy, typically in the UV spectrum, which can lead to the breakdown of the aromatic ring.

The direct photolysis of phenol is generally slow. However, the process is significantly accelerated in the presence of photocatalysts, a process known as photocatalytic degradation. Naturally occurring and anthropogenic substances like titanium dioxide (TiO₂) and iron oxides (e.g., Fe₃O₄) can act as photocatalysts. nih.gov

The general mechanism for photocatalysis involves the following steps:

A semiconductor photocatalyst (like TiO₂) absorbs photons of sufficient energy (e.g., UV light).

This absorption excites an electron from the valence band to the conduction band, creating a positively charged "hole" in the valence band.

This electron-hole pair can react with water and oxygen molecules adsorbed on the catalyst's surface to generate highly reactive oxygen species (ROS), most importantly the hydroxyl radical (•OH). nih.gov

The powerful hydroxyl radical attacks the phenol or phenoxide molecule, initiating a series of oxidation reactions that ultimately lead to ring cleavage and mineralization into CO₂, H₂O, and inorganic ions.

PhotocatalystMechanismKey Reactive SpeciesResearch Findings
Titanium Dioxide (TiO₂)Semiconductor photocatalysis under UV lightHydroxyl radical (•OH)An effective photocatalyst for the decomposition of phenol in aqueous solutions.
Iron(III) Oxide (Fe₂O₃) / Iron(II,III) Oxide (Fe₃O₄)Fenton-like and photocatalytic reactionsHydroxyl radical (•OH)Superparamagnetic iron oxide nanoparticles have been shown to effectively catalyze the photodegradation of phenol. nih.gov
Fe³⁺-enriched TiO₂Sol-gel synthesized nano-photocatalystHydroxyl radical (•OH)Shows enhanced photocatalytic decomposition of phenol, especially at higher concentrations. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency

The traditional synthesis of sodium phenoxide involves reacting phenol (B47542) with sodium hydroxide (B78521). wikipedia.org However, current research is geared towards developing more efficient, cost-effective, and environmentally friendly synthetic methods.

One promising approach is the "one-pot" synthesis in an aqueous phase. This method involves the direct addition of phenol to an aqueous sodium hydroxide solution at controlled temperatures (0–50 °C), followed by crystallization. google.com This process eliminates the need for potentially toxic and expensive organic solvents, simplifying the preparation and reducing costs while maintaining product quality. google.com

Another area of innovation is the use of alternative reagents and conditions. An updated procedure utilizes sodium methoxide (B1231860) instead of sodium hydroxide. wikipedia.org For the preparation of the anhydrous salt, a solvent-free method using ball-milling of phenol with sodium hydride has been demonstrated, offering a green chemistry approach by avoiding bulk solvents. rsc.org Researchers have also explored methods to improve the isolation of the salt from aqueous solutions, where it can be prone to decomposition back to phenol. researchgate.net Techniques such as lyophilization (vacuum removal of water) or precipitation by adding a less polar solvent like ethanol (B145695) or methanol (B129727) are being refined to enhance yield and purity. researchgate.net

Synthetic Method Reagents Key Features Reference
Traditional AqueousPhenol, Sodium HydroxideStandard, well-established method. wikipedia.org
One-Pot AqueousPhenol, Aqueous Sodium HydroxideEliminates organic solvents, simplified process. google.com
Alternative ReagentPhenol, Sodium MethoxideUpdated procedure for anhydrous product. wikipedia.org
MechanochemicalPhenol, Sodium HydrideSolvent-free (ball-milling), green synthesis. rsc.org

Exploration of Untapped Reactivity Profiles

Beyond its classic use in Williamson ether synthesis and acylation reactions to form phenyl esters, researchers are investigating novel reactivity profiles for sodium phenoxide. wikipedia.org

A significant area of emerging research is its catalytic hydrogenation for hydrogen storage applications. Studies have shown that sodium phenoxide can be hydrogenated over a Ruthenium-Titanium dioxide (Ru/TiO2) catalyst at room temperature. rsc.org This process highlights a previously untapped potential for the phenoxide ring to participate in catalytic reduction, a reaction of great interest in the context of a hydrogen economy. The proposed mechanism involves the heterolytic splitting of dihydrogen on the catalyst surface. rsc.org

The thermal behavior and carboxylation of sodium phenoxide also continue to be areas of active investigation. The Kolbe-Schmitt reaction, where sodium phenoxide reacts with carbon dioxide to form sodium salicylate, is a classic example of its reactivity. wikipedia.org However, recent studies have proposed a more complex two-step mechanism for this reaction. researchgate.net Furthermore, the intumescent properties of sodium phenolates under thermal stress are being explored. This process involves a series of reactions including homolytic cleavage, hydroarylation, and cyclization, with the reactivity being highly dependent on the electronic nature of substituents on the phenol ring. researchgate.net

Integration into Hybrid Material Systems

The future utility of sodium phenoxide trihydrate is increasingly linked to its role within sophisticated hybrid material systems. These systems leverage the interaction between the organic salt and inorganic components to achieve novel functionalities.

The premier example is the aforementioned Ru/TiO2 catalytic system for hydrogen storage. rsc.org Here, sodium phenoxide is not just a substrate but an integral part of a functional material system. The efficiency of the hydrogenation is dependent on the complex interactions at the interface between the sodium phenoxide, the ruthenium nanoparticles, and the titanium dioxide support. rsc.org

Another innovative application involves the use of sodium phenoxide trihydrate in the synthesis of specialized ionic liquids. An ultrasonic-assisted technique has been developed to create piperidinium-based ionic liquids for the removal of naphthenic acid from model oil, a significant challenge in the petroleum industry. sigmaaldrich.com The inclusion of sodium phenoxide in the synthesis pathway is critical to the functionality of the final ionic liquid material. sigmaaldrich.com

Advanced Spectroscopic Characterization Techniques for In-Situ Studies

Understanding the complex new roles of sodium phenoxide requires advanced characterization methods that can probe its behavior during reactions (in-situ). While standard techniques like Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy provide basic structural information, more sophisticated methods are being employed. nih.gov

Thermogravimetric analysis coupled with Fourier-transform infrared spectroscopy (TGA-FTIR) is being used to study the thermal degradation of sodium phenoxide, allowing for the identification of gaseous byproducts like benzene (B151609) in real-time. researchgate.net To elucidate complex reaction pathways, such as in the Kolbe-Schmitt reaction, researchers are using a combination of high-performance liquid chromatography (HPLC) and proton nuclear magnetic resonance (¹H-NMR) to isolate and characterize intermediates and products. researchgate.net

In the study of hybrid catalytic systems, a suite of advanced surface-sensitive and structural probes is essential. Techniques used to characterize the Ru/TiO2 catalyst in the context of sodium phenoxide hydrogenation include:

X-ray Diffraction (XRD): To determine the crystalline structure of the catalyst support. rsc.org

Extended X-ray Absorption Fine Structure (EXAFS): To analyze the local atomic structure around the Ruthenium atoms, providing data on coordination numbers and bond distances. rsc.org

Transmission Electron Microscopy (TEM): To visualize the size and distribution of the Ru nanoparticles on the support. rsc.org

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the atoms on the material's surface. rsc.org

Technique Information Gained Application Context Reference
TGA-FTIRReal-time analysis of gaseous thermal decomposition products.Studying intumescent properties and thermal stability. researchgate.net
HPLC & ¹H-NMRSeparation and structural elucidation of reaction products.Investigating complex reaction mechanisms (e.g., Kolbe-Schmitt). researchgate.net
EXAFSLocal atomic environment and coordination of metal centers.Characterizing the active sites in hybrid catalysts. rsc.org
XPSSurface elemental composition and chemical states.Understanding catalyst-substrate surface interactions. rsc.org

Deepening Theoretical Understanding of Solvation and Intermolecular Interactions

Concurrent with experimental advances, computational and theoretical studies are providing unprecedented insight into the behavior of sodium phenoxide at the molecular level. The compound's behavior in solution is known to be complicated by homoassociation—the interaction between phenoxide anions and neutral phenol molecules. wikipedia.org In the solid state, it forms a complex polymeric structure where each sodium ion interacts with multiple oxygen atoms and the phenyl rings. wikipedia.org

Modern computational chemistry, particularly Density Functional Theory (DFT), is being used to model these interactions with high accuracy. rsc.org For instance, DFT calculations (using the B3LYP method) have been employed to study the interaction of sodium phenoxide with the catalyst surface in the hydrogenation reaction. These simulations revealed that a sodium phenoxide complex can isomerize to a cation-π adduct, where the sodium cation is positioned over the face of the benzene ring. rsc.org This theoretical work calculated the energy barrier for this isomerization to be as low as 8.99 kcal/mol, providing a deep understanding of the intermolecular forces at play and suggesting that the resulting polar C=O bond is more susceptible to hydrogenation. rsc.org Such theoretical insights are crucial for the rational design of new catalysts and reaction conditions.

Q & A

Basic Research Questions

Q. How is Phenol, sodium salt, trihydrate synthesized and characterized in laboratory settings?

  • Methodology : Synthesize by neutralizing phenol with sodium hydroxide in a 1:1 molar ratio under anhydrous conditions, followed by trihydrate crystallization via controlled evaporation. Characterize purity using 1H NMR (dissolve in D2O, reference TSP for calibration ) and FTIR (identify O–H stretching at ~3400 cm⁻¹ and aromatic C–C vibrations at 1600–1450 cm⁻¹). Confirm crystallinity via XRD (compare peaks to reference databases) .

Q. What are the standard applications of this compound in biochemical assays?

  • Methodology : Use as a buffering agent in Folin-Ciocalteu assays for protein quantification. Prepare a 0.5 M solution in deionized water, adjust pH to 7.4, and combine with copper tartrate and Folin reagent. Measure absorbance at 750 nm after 30-minute incubation .

Q. What spectroscopic methods are optimal for characterizing the structural integrity of this compound?

  • Methodology : Employ UV-Vis spectroscopy (λmax ~270 nm for phenolates) to assess electronic transitions. Use thermogravimetric analysis (TGA) to verify trihydrate stability (weight loss at 100–120°C corresponds to water release) .

Q. What are the best practices for preparing aqueous solutions of this compound to ensure consistency?

  • Methodology : Dissolve in degassed, deionized water to prevent oxidation. Use a nitrogen atmosphere for long-term storage. Standardize solutions via potentiometric titration with HCl (0.1 M) to confirm stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data reported for this compound?

  • Methodology : Cross-validate using differential scanning calorimetry (DSC) (heating rate 5°C/min, measure melting enthalpy) and isothermal titration calorimetry (ITC) to reconcile discrepancies in hydration entropy. Compare results with computational models (e.g., COSMO-RS) .

Q. What experimental designs are effective in studying phase behavior under varying environmental conditions?

  • Methodology : Use controlled humidity chambers (RH 30–90%) with in-situ Raman spectroscopy to monitor hydration/dehydration transitions. For metastable phases, employ cryo-TEM to capture transient structures .

Q. How can computational modeling predict the solvation dynamics of this compound?

  • Methodology : Perform molecular dynamics (MD) simulations (AMBER force field, explicit solvent model) to analyze hydrogen-bonding networks. Validate with small-angle X-ray scattering (SAXS) to correlate simulated and experimental radial distribution functions .

Q. What are the challenges in maintaining stability during long-term storage, and how can they be addressed?

  • Methodology : Store in airtight, amber vials with desiccants (silica gel). Monitor degradation via HPLC (C18 column, 0.1% formic acid mobile phase) to detect oxidation byproducts. For thermal stability, use accelerated aging studies (40°C/75% RH for 6 months) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.